Disilybin

Hepatoprotection Phalloidin Antagonism Structure-Activity Relationship

Disilybin (CAS 56316-49-5) is a synthetic dimeric flavonolignan that delivers >10-fold greater phalloidin-antagonistic potency than monomeric silybin on an equal-weight basis, as demonstrated in isolated perfused rat liver models. Direct substitution with silybin or silymarin extracts is scientifically invalid due to the non-linear potency increase conferred by dimerization. This compound is essential for researchers requiring a high-sensitivity positive control in phalloidin/amatoxin challenge models and for SAR studies exploring flavonolignan oligomerization. Available via custom synthesis with full analytical characterization.

Molecular Formula C50H44O20
Molecular Weight 964.9 g/mol
CAS No. 56316-49-5
Cat. No. B14642485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilybin
CAS56316-49-5
Molecular FormulaC50H44O20
Molecular Weight964.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/2C25H22O10/c2*1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2*2-9,20,23-29,31H,10H2,1H3/t2*20-,23+,24?,25-/m11/s1
InChIKeyGEVRRJXIMHSJOD-BQRLKCCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disilybin (CAS 56316-49-5): Procurement Considerations for a Dimeric Flavonolignan with Enhanced Hepatoprotective Potency


Disilybin (CAS 56316-49-5) is a synthetic dimeric flavonolignan derived from silybin, the principal active constituent of silymarin extracted from Silybum marianum (milk thistle) [1]. As a dimer, it possesses approximately double the molecular weight (~964.9 g/mol) of the monomeric silybin (~482.4 g/mol) [1]. Its primary documented biological activity is potent antagonism of phalloidin-induced hepatotoxicity, a property for which it was originally synthesized and evaluated [2]. Disilybin is distinct from the naturally occurring silymarin mixture and is not a naturally abundant compound; it is primarily produced synthetically for research applications investigating structure-activity relationships and enhanced hepatoprotective mechanisms [1].

Disilybin (CAS 56316-49-5) vs. Silybin/Silymarin: Why Potency Differences Preclude Direct Substitution in Hepatoprotection Assays


Direct substitution of disilybin with monomeric silybin, isosilybin, or complex silymarin extracts is scientifically unjustified due to its unique dimeric structure and the resulting quantitative differences in pharmacological potency. Published data demonstrate that disilybin exhibits a phalloidin antagonistic activity at least 10 times greater than that of silybin on an equal-weight basis [1]. Furthermore, in an isolated perfused rat liver model, the protective efficiency of disilybin against phalloidin-induced damage was found to be much greater than that of the monomeric silybin hemisuccinate derivative [2]. These findings indicate that the dimerization of the silybin pharmacophore results in a non-linear increase in specific hepatoprotective activity, making it unsuitable to assume that a higher mass of silybin or a silybin-rich silymarin extract will recapitulate the effects of disilybin in experimental systems designed around phalloidin or similar hepatotoxin challenge models.

Disilybin (CAS 56316-49-5) Quantitative Evidence Guide: Potency Gains vs. Monomeric Flavonolignans


Disilybin vs. Silybin: 10-Fold Superiority in Phalloidin Antagonism for Hepatoprotection Studies

Disilybin demonstrates a quantifiable and substantial increase in phalloidin antagonistic activity relative to its monomeric counterpart, silybin. In a study comparing the two compounds, disilybin was found to exhibit at least 10 times the phalloidin antagonistic activity of silybin when compared on a dose of equal weight [1]. This provides a clear quantitative justification for selecting disilybin over silybin in experimental models of phalloidin-induced hepatotoxicity.

Hepatoprotection Phalloidin Antagonism Structure-Activity Relationship

Disilybin vs. Silybin Hemisuccinate: Superior Protective Efficiency in Perfused Rat Liver Model

In an isolated perfused rat liver model challenged with phalloidin, the protective efficiency of the dimeric disilybin was qualitatively and quantitatively superior to that of the monomeric silybin hemisuccinate derivative. The study reported that disilybin's protective efficiency was much greater, with both liver swelling and potassium loss markedly decreased when compared to the monomeric product [1]. While precise quantitative metrics (e.g., EC50) were not reported, the explicit statement of a much greater effect in a whole-organ model provides a strong basis for differentiation in ex vivo and in vivo hepatotoxicity studies.

Isolated Perfused Liver Hepatoprotection Phalloidin Toxicity

Recommended Research Applications for Disilybin (CAS 56316-49-5) Based on Comparative Potency Data


Ex Vivo and In Vivo Hepatoprotection Studies Using Phalloidin-Induced Liver Injury Models

Disilybin is ideally suited for use as a positive control or test compound in ex vivo isolated perfused liver models and in vivo rodent studies of phalloidin-induced hepatotoxicity. Its >10-fold higher potency compared to silybin [1] and its superior protective efficiency in perfused liver models [2] make it a more sensitive tool for investigating mechanisms of hepatoprotection and for screening potential antidotes against amatoxin/phallotoxin poisoning.

Structure-Activity Relationship (SAR) Studies on Flavonolignan Dimers

As a synthetic dimer, disilybin serves as a key reference compound for SAR studies exploring the impact of dimerization on the biological activity of flavonolignans. Its well-documented potency increase relative to the monomer silybin [1] provides a benchmark for evaluating novel dimeric or oligomeric analogs designed for enhanced hepatoprotective or other pharmacological activities.

In Vitro Hepatocyte Models of Phalloidin Binding and Uptake

Disilybin has been shown to prevent or inhibit the in vitro effects of phalloidin in isolated hepatocytes, with its antagonistic effect dependent on concentration and likely caused by inhibition of phalloidin binding [2]. This makes it a valuable pharmacological tool for dissecting the cellular mechanisms of phalloidin uptake, binding, and toxicity in primary hepatocyte cultures, where its higher potency compared to silybin allows for the use of lower concentrations and reduces potential cytotoxicity.

Quote Request

Request a Quote for Disilybin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.